Cas no 827-08-7 (1,2-Dibromotetrafluorobenzene)

1,2-Dibromotetrafluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Dibromo-3,4,5,6-tetrafluorobenzene
- 1,2-Dibromotetrafluorobenzene
- 3,4,5,6-tetrafluoro-1,2-dibromobenzene
- Tetrafluoro-1,2-dibromobenzene
- Benzene, 1,2-dibromotetrafluoro-
- Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-
- 1,2-Dibromoperfluorobenzene
- IPLUWQPTPKNBRD-UHFFFAOYSA-N
- AK113229
- DTFB
- PubChem2195
- KSC450G5J
- Benzene,2-dibromotetrafluoro-
- NSC88296
- 1,2-Dibromo-3,4,5,6-tetrafluorobenzene (ACI)
- Benzene, 1,2-dibromotetrafluoro- (6CI, 7CI, 8CI)
- NSC 88296
- o-Dibromoperfluorobenzene
- 1,2-Dibromotetrafluorobenzene, >=97%
- CS-W009930
- UNII-G4VNG7TXU9
- MFCD00039209
- A20564
- AM62108
- 827-08-7
- Benzene,2-dibromo-3,4,5,6-tetrafluoro-
- DTXSID50231968
- EINECS 212-564-7
- AC-9700
- Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-,
- AKOS007930264
- SY109327
- G4VNG7TXU9
- DS-6123
- SCHEMBL2166552
- D1479
- NSC-88296
- 1,2-Dibromo-3,4,5,6-tetrafluorobenzene #
- NS00042878
- W-104164
- FT-0606366
- InChI=1/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)
- DB-056649
- STL555487
- BBL101691
-
- MDL: MFCD00039209
- Inchi: 1S/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9
- InChI Key: IPLUWQPTPKNBRD-UHFFFAOYSA-N
- SMILES: FC1C(F)=C(Br)C(Br)=C(F)C=1F
Computed Properties
- Exact Mass: 305.83000
- Monoisotopic Mass: 305.83
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 0
- Surface Charge: 0
Experimental Properties
- Color/Form: colorless liquid
- Density: 2.238 g/mL at 25 °C(lit.)
- Melting Point: 16°C(lit.)
- Boiling Point: 96°C/25mmHg(lit.)
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.516(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 3.76800
- Solubility: Not determined
1,2-Dibromotetrafluorobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
1,2-Dibromotetrafluorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2-Dibromotetrafluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB103261-5 g |
1,2-Dibromotetrafluorobenzene, 98%; . |
827-08-7 | 98% | 5g |
€123.00 | 2022-03-26 | |
Oakwood | 009415-1g |
1,2-Dibromotetrafluorobenzene |
827-08-7 | 98% | 1g |
$30.00 | 2024-07-19 | |
TRC | D422778-50mg |
1,2-Dibromotetrafluorobenzene |
827-08-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122671-10g |
1,2-Dibromotetrafluorobenzene |
827-08-7 | 97% | 10g |
¥1258.90 | 2023-09-03 | |
TRC | D422778-100mg |
1,2-Dibromotetrafluorobenzene |
827-08-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
Chemenu | CM255191-50g |
1,2-Dibromo-3,4,5,6-tetrafluorobenzene |
827-08-7 | 95% | 50g |
$420 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007422-5g |
1,2-Dibromotetrafluorobenzene |
827-08-7 | 99% | 5g |
1136CNY | 2021-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FU409-250mg |
1,2-Dibromotetrafluorobenzene |
827-08-7 | 95+% | 250mg |
120CNY | 2021-05-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122671-5g |
1,2-Dibromotetrafluorobenzene |
827-08-7 | 97% | 5g |
¥740.90 | 2023-09-03 | |
Fluorochem | 009415-1g |
1,2-Dibromotetrafluorobenzene |
827-08-7 | 98% | 1g |
£20.00 | 2022-03-01 |
1,2-Dibromotetrafluorobenzene Related Literature
-
Zachary W. Schroeder,Joshua LeDrew,Vanessa M. Selmani,Kenneth E. Maly RSC Adv. 2021 11 39564
-
Xiaofeng Xie,Tai V. Truong,Jacolin A. Murray,Jesse A. Contreras,H. Dennis Tolley,Milton L. Lee Anal. Methods 2013 5 6312
-
Svetlana A. Katkova,Konstantin V. Luzyanin,Alexander S. Novikov,Mikhail A. Kinzhalov New J. Chem. 2021 45 2948
-
Ju Hui Yun,Kyung Hyung Lee,Hyein Jeong,Jun Yeob Lee J. Mater. Chem. C 2022 10 10950
-
Lili Li,Hui Wang,Weizhou Wang,Wei Jun Jin CrystEngComm 2017 19 5058
Additional information on 1,2-Dibromotetrafluorobenzene
Professional Introduction to 1,2-Dibromotetrafluorobenzene (CAS No. 827-08-7)
1,2-Dibromotetrafluorobenzene, with the chemical formula C₆H₂Br₂F₄, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS No. 827-08-7, serves as a versatile intermediate in the development of various high-value chemical products. Its molecular structure, featuring both bromine and fluorine substituents on a tetrafluorobenzene backbone, imparts distinct reactivity and functional properties that make it invaluable in synthetic chemistry.
The significance of 1,2-dibromotetrafluorobenzene lies in its ability to act as a building block for more complex molecules. In recent years, advancements in synthetic methodologies have highlighted its role in constructing novel heterocyclic compounds and functionalized arenes. The presence of bromine atoms allows for further modifications via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in drug discovery and material science applications. Similarly, the fluorine atoms contribute to the electronic properties of the molecule, influencing its reactivity and stability in various chemical transformations.
Recent research has demonstrated the utility of 1,2-dibromotetrafluorobenzene in the synthesis of bioactive molecules. For instance, studies have shown its application in generating fluorinated analogs of pharmaceutical intermediates, which exhibit improved metabolic stability and bioavailability. The compound’s ability to undergo selective functionalization has made it a preferred choice for medicinal chemists seeking to develop next-generation therapeutics. Additionally, its incorporation into polymer precursors has led to the creation of advanced materials with tailored properties, such as enhanced thermal resistance and chemical inertness.
The synthetic pathways involving 1,2-dibromotetrafluorobenzene have been refined through modern catalytic techniques. Transition metal-catalyzed reactions, in particular, have enabled efficient transformations of this compound into more complex structures. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at specific positions on the tetrafluorobenzene ring, facilitating the construction of intricate molecular architectures. These methodologies align with the growing demand for precision chemistry in pharmaceutical manufacturing.
In the realm of pharmaceutical applications, 1,2-dibromotetrafluorobenzene has been utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. Its structural features allow for selective interaction with biological targets, making it a valuable scaffold for drug design. Researchers have leveraged its reactivity to develop compounds with potential therapeutic effects against infectious diseases and chronic conditions. The fluorine atoms, in particular, play a crucial role in modulating pharmacokinetic properties, ensuring better drug delivery and efficacy.
The material science sector has also benefited from the use of 1,2-dibromotetrafluorobenzene as a precursor for advanced polymers and coatings. The introduction of fluorine substituents enhances the hydrophobicity and thermal stability of materials derived from this compound. Such properties are highly sought after in applications ranging from electronics to aerospace engineering. Furthermore, the bromine atoms provide handles for further functionalization, enabling the creation of multifunctional materials with specialized characteristics.
From an industrial perspective, the production of 1,2-dibromotetrafluorobenzene adheres to stringent quality control measures to ensure consistency and purity. Modern manufacturing processes employ optimized conditions to maximize yield while minimizing byproducts. These efforts are critical given the compound’s role as a key intermediate in high-value applications. As demand grows for specialized chemicals in pharmaceuticals and materials science, continuous improvements in production techniques will be essential to meet industry needs.
The future prospects of 1,2-dibromotetrafluorobenzene are promising, with ongoing research exploring new synthetic routes and applications. Innovations in green chemistry aim to make its production more sustainable by reducing waste and energy consumption. Additionally, computational modeling techniques are being used to predict reaction outcomes more accurately before experimental trials begin. Such advancements will further solidify its position as a cornerstone compound in modern chemistry.
In conclusion,1,2-Dibromotetrafluorobenzene (CAS No. 827-08-7) represents a critical component in both academic research and industrial applications across multiple disciplines including organic synthesis,pharmaceutical development, and material science. Its unique structural features enable diverse modifications that drive innovation across these fields,ensuring continued relevance as new discoveries unfold.
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